![molecular formula C12H11NO5S B1298395 4-[(Furan-2-ylmethyl)sulfamoyl]benzoic acid CAS No. 321979-08-2](/img/structure/B1298395.png)
4-[(Furan-2-ylmethyl)sulfamoyl]benzoic acid
Descripción general
Descripción
4-[(Furan-2-ylmethyl)sulfamoyl]benzoic acid is a useful research compound. Its molecular formula is C12H11NO5S and its molecular weight is 281.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-[(Furan-2-ylmethyl)sulfamoyl]benzoic acid, with the chemical formula C12H11NO5S and CAS number 321979-08-2, is a compound that has garnered interest due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a furan ring substituted with a sulfamoyl group attached to a benzoic acid moiety. Its molecular structure can be represented as follows:
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. A study evaluating various sulfamoyl derivatives demonstrated that this compound effectively inhibits the growth of several bacterial strains. The minimum inhibitory concentration (MIC) values for notable pathogens are summarized in Table 1.
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 20 |
Pseudomonas aeruginosa | 25 |
These results suggest that the compound could be a candidate for further development as an antimicrobial agent.
Antitumor Activity
In vitro studies have shown that this compound possesses antitumor properties. Specifically, it has been tested against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound demonstrated cytotoxic effects with IC50 values as follows:
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 10 |
A549 | 12 |
These findings highlight its potential as a therapeutic agent in oncology.
The mechanism by which this compound exerts its biological effects appears to involve the inhibition of specific enzymes and pathways. Preliminary studies suggest that it may act as an inhibitor of certain protein tyrosine phosphatases (PTPs), which are crucial in cell signaling pathways related to growth and proliferation. The inhibition of PTPs can lead to enhanced insulin signaling, making this compound a potential candidate for diabetes treatment as well.
Case Studies
- Antimicrobial Efficacy : In a study published in the Journal of Antimicrobial Chemotherapy, the compound was tested against multi-drug resistant strains of bacteria. Results indicated a significant reduction in bacterial load in treated groups compared to controls, supporting its use as an alternative treatment option.
- Cancer Cell Studies : A recent investigation into the effects of this compound on cancer cell lines revealed that it induces apoptosis through the activation of caspase pathways. This study provides insight into its potential role in cancer therapy.
Q & A
Q. Basic: What spectroscopic methods are recommended for structural characterization of 4-[(Furan-2-ylmethyl)sulfamoyl]benzoic acid?
Answer:
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm the furan ring, sulfamoyl group, and benzoic acid backbone. For example, the furan methylene protons typically appear at δ 4.2–4.5 ppm, while sulfonamide protons resonate near δ 7.5–8.0 ppm .
- Infrared Spectroscopy (IR): Identify key functional groups: sulfonamide (S=O stretching at 1150–1350 cm), carboxylic acid (O-H stretch at 2500–3300 cm), and furan C-O-C vibrations (∼1250 cm) .
- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding interactions, critical for understanding solid-state stability and polymorphism. highlights similar sulfonamide compounds analyzed via crystallography .
Q. Advanced: How can synthetic routes for this compound be optimized to enhance yield and purity?
Answer:
- Reductive Amination: Optimize reaction conditions (e.g., NaBH or catalytic hydrogenation) for coupling furfurylamine to 4-sulfamoylbenzoic acid derivatives. Control pH (6–7) to minimize side reactions .
- Purification Strategies: Use reverse-phase HPLC (C18 columns, acetonitrile/water gradient) to separate sulfonamide byproducts. recommends storage at 2–8°C in airtight containers to prevent degradation .
- Solvent Selection: Polar aprotic solvents (e.g., DMF or DMSO) improve solubility during sulfamoylation steps .
Q. Basic: What are common impurities in synthesized batches, and how are they identified?
Answer:
- Byproducts: Unreacted starting materials (e.g., 4-chloro-3-sulfamoylbenzoic acid) or hydrolyzed sulfonamide groups.
- Analytical Methods:
Q. Advanced: How to address contradictions in reported biological activity (e.g., enzyme inhibition vs. no activity)?
Answer:
- Assay Variability: Standardize assay conditions (pH, temperature, and co-solvents). For example, notes that carboxylic acid ionization (pH-dependent) affects receptor binding .
- Target Selectivity: Perform competitive binding assays against related enzymes (e.g., carbonic anhydrase isoforms) to rule off-target effects .
- Data Normalization: Use internal controls (e.g., reference inhibitors) to minimize inter-study variability .
Q. Basic: Which solvent systems are suitable for solubility and stability studies?
Answer:
- Aqueous Buffers: Use phosphate-buffered saline (PBS, pH 7.4) for physiological solubility. The carboxylic acid group may require buffering to prevent precipitation .
- Organic Solvents: DMSO (for stock solutions) or ethanol/water mixtures (70:30) for in vitro assays. recommends avoiding prolonged exposure to light to prevent furan ring degradation .
Q. Advanced: What computational approaches predict interactions with biological targets?
Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to sulfonamide-sensitive targets (e.g., TRPM8 ion channels). highlights furan-mediated hydrophobic interactions .
- Quantum Chemical Calculations: DFT methods (B3LYP/6-311+G(d,p)) optimize geometry and predict electrostatic potential maps for reactivity analysis .
- MD Simulations: Assess stability of ligand-protein complexes over 100-ns trajectories (AMBER or GROMACS) .
Q. Advanced: How to design SAR studies for derivatives of this compound?
Answer:
- Core Modifications: Vary the furan substituent (e.g., 5-nitro-furan for enhanced electron-withdrawing effects) or replace the sulfamoyl group with sulfonamide bioisosteres .
- Biological Testing: Prioritize derivatives with improved LogP values (2–4) for membrane permeability. Use parallel synthesis and high-throughput screening .
Q. Basic: What are the key stability concerns under experimental conditions?
Answer:
- Thermal Degradation: Avoid temperatures >80°C, which may cleave the sulfamoyl bond. specifies storage at 2–8°C .
- Photostability: Protect from UV light to prevent furan ring oxidation. Use amber glassware in photolability studies .
Q. Advanced: How to validate the compound’s role in enzyme inhibition mechanisms?
Answer:
- Kinetic Assays: Measure values via Lineweaver-Burk plots under varying substrate concentrations.
- Isothermal Titration Calorimetry (ITC): Quantify binding enthalpy and stoichiometry .
- X-ray Co-crystallization: Resolve inhibitor-enzyme complexes (e.g., with carbonic anhydrase II) to identify critical hydrogen bonds .
Q. Basic: What safety protocols are recommended for handling this compound?
Answer:
- PPE: Use nitrile gloves and lab coats. notes potential sulfonamide sensitivity .
- Waste Disposal: Neutralize acidic waste with sodium bicarbonate before disposal .
Propiedades
IUPAC Name |
4-(furan-2-ylmethylsulfamoyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5S/c14-12(15)9-3-5-11(6-4-9)19(16,17)13-8-10-2-1-7-18-10/h1-7,13H,8H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJLFFVZIOLBAGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNS(=O)(=O)C2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60350513 | |
Record name | 4-[(furan-2-ylmethyl)sulfamoyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60350513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
321979-08-2 | |
Record name | 4-[(furan-2-ylmethyl)sulfamoyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60350513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.